1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone
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Overview
Description
1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that features both indole and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the indole moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Introduction of the sulfonyl group: The indole derivative can be reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the indoline moiety: The indoline ring can be synthesized from an appropriate precursor, such as an o-nitrobenzyl derivative, through reduction and cyclization steps.
Coupling of the indole and indoline moieties: The final step involves coupling the indole and indoline derivatives through a suitable linker, such as an ethanone group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification techniques: Use of chromatography, recrystallization, or other methods to obtain the pure compound.
Scalability: Ensuring the process can be scaled up for large-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of carbonyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or sulfonyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(indolin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-(indolin-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)ethanone: Lacks the indole moiety, which may influence its chemical properties and applications.
1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethanone: Lacks the sulfonyl group, which may impact its overall stability and reactivity.
Uniqueness
1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of both indole and indoline moieties, as well as the sulfonyl group. This combination of functional groups may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c28-23(25-12-5-6-13-25)16-26-15-22(19-8-2-4-10-21(19)26)32(30,31)17-24(29)27-14-11-18-7-1-3-9-20(18)27/h1-4,7-10,15H,5-6,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSOYFYVVHNMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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